molecular formula C13H11NO B3357569 9H-Carbazol-1-ol, 7-methyl- CAS No. 73910-77-7

9H-Carbazol-1-ol, 7-methyl-

Cat. No.: B3357569
CAS No.: 73910-77-7
M. Wt: 197.23 g/mol
InChI Key: XQAMTPSHZOIOEV-UHFFFAOYSA-N
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Description

9H-Carbazol-1-ol, 7-methyl- is a derivative of carbazole, an aromatic heterocyclic organic compound Carbazole and its derivatives are known for their versatile biological activities and applications in various fields such as pharmaceuticals, optoelectronics, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazol-1-ol, 7-methyl- typically involves the following steps:

    Nitration: Carbazole is nitrated to form 3-nitrocarbazole.

    Reduction: The nitro group is reduced to an amino group, resulting in 3-aminocarbazole.

    Methylation: The amino group is methylated to form 3-methylaminocarbazole.

    Hydroxylation: The methylaminocarbazole is hydroxylated at the 1st position to yield 9H-Carbazol-1-ol, 7-methyl-.

Industrial Production Methods

Industrial production of 9H-Carbazol-1-ol, 7-methyl- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The industrial methods also include purification steps like recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

9H-Carbazol-1-ol, 7-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Results in the removal of the hydroxyl group.

    Substitution: Yields various substituted carbazole derivatives.

Scientific Research Applications

9H-Carbazol-1-ol, 7-methyl- has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 9H-Carbazol-1-ol, 7-methyl- involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. The methyl group enhances its lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate enzyme activities, receptor functions, and signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    9H-Carbazol-1-ol: Lacks the methyl group at the 7th position.

    7-Methyl-9H-carbazole: Lacks the hydroxyl group at the 1st position.

    9H-Carbazol-3-ol: Hydroxyl group at the 3rd position instead of the 1st.

Uniqueness

9H-Carbazol-1-ol, 7-methyl- is unique due to the presence of both the hydroxyl group at the 1st position and the methyl group at the 7th position. This combination enhances its chemical reactivity and potential applications compared to its analogs. The specific positioning of these functional groups allows for unique interactions with biological targets and improved properties for industrial applications.

Properties

IUPAC Name

7-methyl-9H-carbazol-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-8-5-6-9-10-3-2-4-12(15)13(10)14-11(9)7-8/h2-7,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAMTPSHZOIOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(N2)C(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455791
Record name 9H-Carbazol-1-ol, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73910-77-7
Record name 9H-Carbazol-1-ol, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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